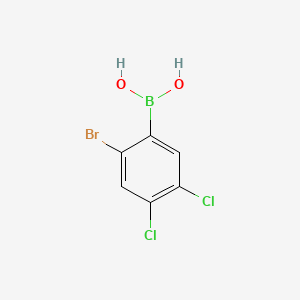![molecular formula C37H38N4O16S2 B14032411 3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate” is a complex organic molecule that features multiple functional groups, including sulfonate, benzoxazole, and dioxopyrrolidinyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the benzoxazole core: This can be achieved through cyclization reactions involving ortho-aminophenols and carboxylic acids.
Introduction of sulfonate groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of dioxopyrrolidinyl groups: This can be done through nucleophilic substitution reactions where dioxopyrrolidinyl groups are introduced using appropriate leaving groups.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to increase reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole and dioxopyrrolidinyl moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing sulfonate groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Biochemical Probes: Used as probes to study biochemical pathways and interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Dyes and Pigments: The compound’s structural features may make it suitable for use as a dye or pigment.
Polymers: Potential use in the synthesis of novel polymers with specific properties.
Wirkmechanismus
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores.
Sulfonate-Containing Compounds: Molecules with sulfonate groups.
Dioxopyrrolidinyl Compounds: Compounds featuring dioxopyrrolidinyl moieties.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it distinct from other compounds with only one or two of these functional groups.
Eigenschaften
IUPAC Name |
3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZTINSXUUQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C3=C(C=C(C=C3)S(=O)(=O)[O-])OC2=CC=CC4=[N+](C5=C(O4)C=C(C=C5)S(=O)(=O)O)CCCCCC(=O)ON6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
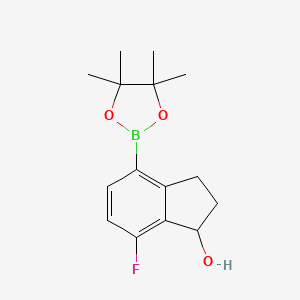

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
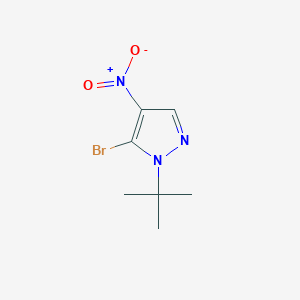
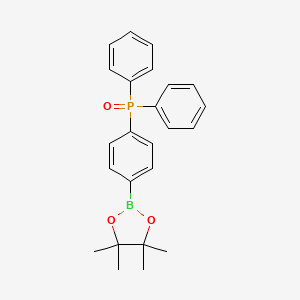
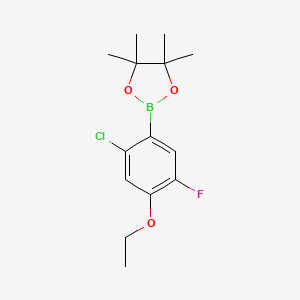

![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
